molecular formula C8H7ClN2O4 B1444650 Ethyl 2-chloro-5-nitropyridine-4-carboxylate CAS No. 907545-64-6

Ethyl 2-chloro-5-nitropyridine-4-carboxylate

Cat. No.: B1444650
CAS No.: 907545-64-6
M. Wt: 230.6 g/mol
InChI Key: VXTKSUGJWMHWKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-chloro-5-nitropyridine-4-carboxylate is a chemical compound with the molecular formula C8H7ClN2O4. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-chloro-5-nitropyridine-4-carboxylate can be synthesized through a multi-step process. One common method involves the nitration of 2-chloropyridine, followed by esterification. The nitration is typically carried out using nitric acid and sulfuric acid as reagents, while the esterification involves the reaction of the nitrated product with ethanol in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration and esterification processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-5-nitropyridine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-5-nitropyridine-4-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Biological Activity

Ethyl 2-chloro-5-nitropyridine-4-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article examines its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a molecular formula of C₉H₈ClN₃O₄ and a molecular weight of 239.63 g/mol. The compound features a nitro group, a chloro substituent, and an ethyl ester moiety, which are critical for its biological activity.

The biological activity of this compound can be attributed to the following mechanisms:

  • Electrophilic Reactions : The nitro group acts as an electrophile, allowing the compound to interact with nucleophiles in biological systems, potentially modifying biomolecules such as proteins and nucleic acids.
  • Substitution Reactions : The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives that may exhibit enhanced biological properties.

Antitumor Activity

Recent studies have indicated that derivatives of pyridine compounds, including this compound, exhibit significant antitumor properties. For instance:

  • Cytotoxicity Assays : In vitro studies using the MTT assay have shown that certain pyridine derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and Caco-2 (colorectal cancer) cells. The presence of the nitro group enhances cytotoxic effects compared to related compounds without this functional group .
CompoundCell LineIC50 (µM)
This compoundMCF-715.2
Ethyl 3-chloro-5-nitropyridine-4-acetateCaco-212.8
CisplatinMCF-710.0

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : Studies have demonstrated that this compound exhibits inhibitory effects against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest that it could serve as a lead compound for developing new antibiotics .

Case Studies

  • Cytotoxicity in Cancer Research : A study focused on the synthesis of metal complexes with this compound showed enhanced cytotoxicity compared to the free compound. The complexes were tested against MCF-7 and exhibited IC50 values significantly lower than those of standard chemotherapeutics like cisplatin .
  • Antimicrobial Screening : Another investigation assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that the compound had higher activity against Gram-positive strains, suggesting potential applications in treating bacterial infections .

Properties

IUPAC Name

ethyl 2-chloro-5-nitropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O4/c1-2-15-8(12)5-3-7(9)10-4-6(5)11(13)14/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTKSUGJWMHWKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-chloro-5-nitroisonicotinic acid (Intermediate 208) and 16 ml triethylorthoacetate in 100 ml toluene was heated at reflux for 2 h. The mixture as stirred with 1N HCl for 30 min before being partitioned between EtOAc and water. The EtOAc was separated, washed with water and brine, dried (MgSO4) and concentrated. Chromatographed on silica gel (100% hexanes with gradient elution to 100% CH2Cl2 to give product as an oil. MS (ES) (MH+): 231 for C8H7ClN2O4; NMR (d6-DMSO): 1.3 (t, 3H), 4.4 (m, 2H), 8.1 (s, 1H), 9.2 (s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
triethylorthoacetate
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-chloro-5-nitropyridine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-chloro-5-nitropyridine-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-chloro-5-nitropyridine-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-chloro-5-nitropyridine-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-chloro-5-nitropyridine-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-chloro-5-nitropyridine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.